molecular formula C25H24N2O6 B12452109 3,5-Bis{[(3-methylphenoxy)acetyl]amino}benzoic acid

3,5-Bis{[(3-methylphenoxy)acetyl]amino}benzoic acid

Cat. No.: B12452109
M. Wt: 448.5 g/mol
InChI Key: VSYZDFLBXSVRGI-UHFFFAOYSA-N
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Description

3,5-Bis{[(3-methylphenoxy)acetyl]amino}benzoic acid: is a complex organic compound characterized by its unique structure, which includes two 3-methylphenoxy groups attached to a benzoic acid core through acetylamino linkages

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis{[(3-methylphenoxy)acetyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the following steps:

    Preparation of 3-methylphenoxyacetic acid: This can be achieved by reacting 3-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of acetylamino intermediates: The 3-methylphenoxyacetic acid is then reacted with acetic anhydride and ammonia to form the acetylamino derivative.

    Coupling with 3,5-diaminobenzoic acid: The final step involves coupling the acetylamino derivative with 3,5-diaminobenzoic acid under acidic conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis systems are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and methyl groups, leading to the formation of quinones and carboxylic acids.

    Reduction: Reduction reactions can convert the acetylamino groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation are commonly employed.

Major Products:

    Oxidation: Quinones and carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, or other substituted derivatives.

Scientific Research Applications

Chemistry: 3,5-Bis{[(3-methylphenoxy)acetyl]amino}benzoic acid is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure allows for modifications that can enhance its therapeutic properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Bis{[(3-methylphenoxy)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. The acetylamino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenoxy groups may interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    3,5-Bis{[ethoxy(oxo)acetyl]amino}benzoic acid: Similar structure but with ethoxy groups instead of methylphenoxy groups.

    3,5-Bis{[(3,4-dicarboxyphenoxy)acetyl]amino}benzoic acid: Contains additional carboxylic acid groups, enhancing its reactivity.

Uniqueness: 3,5-Bis{[(3-methylphenoxy)acetyl]amino}benzoic acid is unique due to the presence of 3-methylphenoxy groups, which provide distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H24N2O6

Molecular Weight

448.5 g/mol

IUPAC Name

3,5-bis[[2-(3-methylphenoxy)acetyl]amino]benzoic acid

InChI

InChI=1S/C25H24N2O6/c1-16-5-3-7-21(9-16)32-14-23(28)26-19-11-18(25(30)31)12-20(13-19)27-24(29)15-33-22-8-4-6-17(2)10-22/h3-13H,14-15H2,1-2H3,(H,26,28)(H,27,29)(H,30,31)

InChI Key

VSYZDFLBXSVRGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)COC3=CC=CC(=C3)C

Origin of Product

United States

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